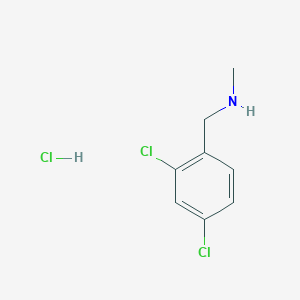

N-Methyl-2,4-dichlorobenzylamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

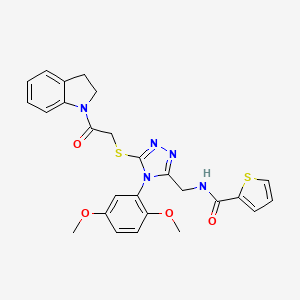

N-Methyl-2,4-dichlorobenzylamine Hydrochloride is a chemical compound with the molecular formula C8H10Cl3N . It is used as a precursor in the synthesis of 1-benzyloxypyrazin-2 (1H)-one derivatives .

Synthesis Analysis

The synthesis of N-Methyl-2,4-dichlorobenzylamine involves the reaction of N-(4-(2-bromoacetyl)phenyl)acetamide with triethylamine in 1,4-dioxane at 20°C under an inert atmosphere of nitrogen . The resulting solution is stirred for 4 hours at 20°C, after which the solids are filtered out. The mixture is then concentrated under vacuum to yield N-(4-(2-((2,4-dichlorobenzyl)(methyl)amino)acetyl)phenyl)acetamide .Molecular Structure Analysis

The molecular structure of N-Methyl-2,4-dichlorobenzylamine Hydrochloride consists of 8 carbon atoms, 10 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen atom . The exact structure can be determined using various spectroscopic methods .Physical And Chemical Properties Analysis

N-Methyl-2,4-dichlorobenzylamine Hydrochloride has a molecular weight of 226.53 . Additional physical and chemical properties such as solubility, boiling point, and others are not available from the search results.Scientific Research Applications

Synthetic Applications in Organic Chemistry

N-Methyl-2,4-dichlorobenzylamine Hydrochloride serves as a versatile reagent in the synthesis of complex organic molecules. Its unique structural features enable the formation of novel bonds and functional groups, crucial for developing pharmaceuticals, agrochemicals, and materials science. The study by Wang Ling-ya (2015) discusses its role as an important intermediate in organic synthesis, highlighting its applications in medicine, pesticide, and chemical industries. The methodology outlined offers a low-cost, simple, and environmentally friendly approach to synthesizing N,N-Dimethyl-4-nitrobenzylamine, demonstrating its broad utility in chemical synthesis (Wang Ling-ya, 2015).

Environmental and Health Implications

Research on N-Methyl-2,4-dichlorobenzylamine Hydrochloride and its derivatives also extends to understanding their environmental and health impacts. Studies on the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water treatment processes, shed light on the precursor role that related compounds may play. Mitch and Sedlak (2003, 2004) have explored the quantification of NDMA precursors in water and wastewater, emphasizing the importance of identifying and controlling these precursors to mitigate cancer risk associated with water consumption (Mitch & Sedlak, 2003)(Mitch & Sedlak, 2004).

Pharmacological and Biological Research

N-Methyl-2,4-dichlorobenzylamine Hydrochloride and its analogs have been the subject of pharmacological and biological research due to their diverse biological activities. For instance, studies on monoamine oxidase inhibitors, important in treating disorders like depression, have identified derivatives of N-Methyl-2,4-dichlorobenzylamine Hydrochloride as potent inhibitors. Johnston (1968) highlights the unique inhibition kinetics of N-methyl-N-propargyl-3(2,4-dichlorophenoxy) propylamine hydrochloride, providing insights into the enzyme's binary system and suggesting potential therapeutic applications (Johnston, 1968).

Material Science and Catalysis

In material science, N-Methyl-2,4-dichlorobenzylamine Hydrochloride is utilized in synthesizing and modifying materials with specific properties. The hydrothermal synthesis of nanosized particles, as explored by Fu et al. (2009), illustrates its role in generating materials with significant photocatalytic activities. Such materials are crucial for environmental remediation and the development of sustainable energy sources (Fu et al., 2009).

Safety and Hazards

properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLOOYIAVJPBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2,4-dichlorobenzylamine Hydrochloride | |

CAS RN |

90389-07-4 |

Source

|

| Record name | [(2,4-dichlorophenyl)methyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656184.png)

![N~4~-(2-chlorobenzyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2656187.png)

![{2-(3-methoxyphenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2656193.png)

![2-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2656194.png)